molecular formula C17H15N5OS B10880712 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)-

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole, 6-(4-propoxyphenyl)-3-(4-pyridinyl)-

Cat. No.: B10880712
M. Wt: 337.4 g/mol
InChI Key: IYTHJOTUZUHQSM-UHFFFAOYSA-N
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Description

6-(4-PROPOXYPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-PROPOXYPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazides with carbon disulfide or other sulfur-containing reagents.

    Coupling of the Rings: The triazole and thiadiazole rings are then coupled through various condensation reactions, often involving the use of dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-PROPOXYPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics. Its incorporation into polymers or other materials could lead to the creation of advanced functional materials.

Mechanism of Action

The mechanism of action of 6-(4-PROPOXYPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate the function of these targets. This interaction can lead to a cascade of biochemical events, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-METHOXYPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-(4-ETHOXYPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
  • 6-(4-BUTOXYPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Uniqueness

What sets 6-(4-PROPOXYPHENYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart from similar compounds is its specific propoxyphenyl group. This group can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the propoxy group may enhance the compound’s ability to interact with certain biological targets, making it a more potent or selective agent in various applications.

Properties

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

6-(4-propoxyphenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H15N5OS/c1-2-11-23-14-5-3-13(4-6-14)16-21-22-15(19-20-17(22)24-16)12-7-9-18-10-8-12/h3-10H,2,11H2,1H3

InChI Key

IYTHJOTUZUHQSM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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